L-Seryl-L-leucyl-L-threonyl-L-methionine
Descripción
Propiedades
Número CAS |
798540-07-5 |
|---|---|
Fórmula molecular |
C18H34N4O7S |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H34N4O7S/c1-9(2)7-13(21-15(25)11(19)8-23)16(26)22-14(10(3)24)17(27)20-12(18(28)29)5-6-30-4/h9-14,23-24H,5-8,19H2,1-4H3,(H,20,27)(H,21,25)(H,22,26)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1 |
Clave InChI |
VIVBOUPZXHJKLE-QMVSFRDZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Molecular Comparisons
The table below compares L-Seryl-L-leucyl-L-threonyl-L-methionine with structurally related peptides:
Key Observations :
- Chain Length : Longer peptides (e.g., hexa- or heptapeptides) often include residues like arginine, histidine, or lysine, enhancing solubility and functional diversity .
- Functional Groups : Methionine’s sulfur atom enables redox activity and metal coordination, while threonine and serine contribute hydroxyl groups for hydrogen bonding .
- Biological Roles : Tyrosine-containing peptides (e.g., Thr-Ser-Thr-Tyr-Ala-Met) may interact with aromatic receptors, whereas histidine-containing analogs (e.g., Met-Thr-His-Pro-Lys-Ala-Ser) are suited for enzymatic cofactor binding .
Functional and Metabolic Comparisons
Methylation and Antioxidant Activity
- Selenomethionine: A methionine analog with selenium replacing sulfur. It activates glutathione peroxidase (antioxidant enzyme) and resolves phase problems in X-ray crystallography .
- Methionine in RNA Methylation: Methionine donates methyl groups via S-adenosyl-L-methionine (SAMe) for RNA methylation, a process critical in gene regulation .
Q & A
Basic Research Questions
Q. How is L-Seryl-L-leucyl-L-threonyl-L-methionine synthesized, and what methodological steps ensure purity?
- Answer : The peptide is typically synthesized via solid-phase peptide synthesis (SPPS). Key steps include:
Resin activation : Use Fmoc-protected amino acids bound to a resin (e.g., Wang resin).
Sequential coupling : Add L-serine, leucine, threonine, and methionine in sequence, using coupling reagents like HBTU/HOBt.
Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
Cleavage : Release the peptide using TFA/water/TIS (95:2.5:2.5).
- Characterization : Validate purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and confirm structure using ESI-MS or MALDI-TOF .
Q. What are the recommended storage conditions to maintain stability?
- Answer : Store lyophilized peptide at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. Reconstitute in sterile, deionized water (pH 6–7) for short-term use, and aliquot to avoid freeze-thaw cycles .
Q. Which analytical techniques are critical for structural confirmation?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve backbone amide protons and side-chain conformations.
- Mass spectrometry : High-resolution ESI-MS for accurate molecular weight determination (e.g., observed [M+H]⁺ = 478.23 Da).
- Circular dichroism (CD) : Assess secondary structure in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?
- Answer : Discrepancies may arise from:
- Experimental variability : Compare buffer conditions (e.g., ionic strength, pH) and cell lines used in assays.
- Purity thresholds : Ensure ≥95% purity via HPLC; impurities <5% can skew dose-response curves.
- Data synthesis : Conduct systematic reviews (PRISMA guidelines) to aggregate findings and assess bias .
Q. What computational strategies predict interactions between L-Seryl-L-leucyl-L-threonyl-L-methionine and target proteins?
- Answer :
Molecular docking : Use AutoDock Vina with SMILES strings (e.g., C(O)(=O)[C@H](CCSC)NC(=O)...) to model binding to enzymes like methionine aminopeptidases.
MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability.
QSAR modeling : Corlate side-chain hydrophobicity (logP) with observed inhibitory activity .
Q. What experimental designs optimize the study of its metabolic stability in vivo?
- Answer :
- Radiolabeling : Incorporate ¹⁴C-methionine to track degradation via scintillation counting in plasma/tissue homogenates.
- LC-MS/MS quantification : Use MRM transitions (e.g., m/z 478→352) to measure half-life in rodent models.
- Enzyme inhibition assays : Co-incubate with protease inhibitors (e.g., PMSF) to identify degradation pathways .
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